1-(3-Chloropyridin-4-yl)ethanol
Overview
Description
1-(3-Chloropyridin-4-yl)ethanol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.60 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Optically Active Compounds : It has been used in the chemoenzymatic synthesis of enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, which is a valuable moiety of beta3-adrenergic receptor agonists (Perrone et al., 2006).
Study of Excited-State Structure and Relaxation Processes : It has been involved in the study of excited-state structures and relaxation processes of certain compounds, contributing to a better understanding of the molecular behavior in different states (Kharlanov & Rettig, 2009).
Water Oxidation in Catalysis : This compound has been utilized in the synthesis of dinuclear complexes that are effective in water oxidation, an important reaction in catalysis (Zong & Thummel, 2005).
Kinetics Study in Oxidation Reactions : Its derivatives have been used in kinetics studies of oxidation reactions, which is significant for understanding and improving various chemical processes (Nie et al., 2014).
Development of Hypocholesteremic Agents : Research has been conducted on the metabolic formation and synthesis of derivatives of this compound, which have shown hypocholesteremic effects, potentially useful in developing new medications (Sinsheimer et al., 1976).
Application in Polymer Chemistry : It has been investigated as a protecting group for carboxylic acids in polymer chemistry, contributing to the development of new polymer materials (Elladiou & Patrickios, 2012).
Anticancer Research : This compound and its derivatives have been explored in the synthesis of compounds with potential anticancer activity, indicating its significance in pharmaceutical research (Hadiyal et al., 2020).
Magnetic Relaxation Studies : It has been used in the formation of dinuclear lanthanide complexes which exhibit slow magnetic relaxation, important for materials science and magnetic studies (Zhang et al., 2016).
Electrochemical Studies : The compound has also been involved in the study of the electroreduction mechanisms of chloropyridines, contributing to a deeper understanding of electrochemical processes (Kashti & Kirowa-Eisner, 1979).
Complexation and Docking Studies : It has been used in complexation reactions with metals and subsequent docking studies, which is crucial for developing new chemical sensors and therapeutic agents (Mardani et al., 2019).
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOWLEAPTKFXJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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